molecular formula C10H16N2O3S B1464988 Methyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate CAS No. 449778-52-3

Methyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate

Cat. No.: B1464988
CAS No.: 449778-52-3
M. Wt: 244.31 g/mol
InChI Key: QFHJVSHRWKHPEZ-UHFFFAOYSA-N
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Description

“Methyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate” is a chemical compound with the molecular formula C10H16N2O3S . It has a molecular weight of 244.31 . The compound is typically stored at temperatures between 28°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19N2O2S.H2O/c1-7(2)14-5-4-8-9(6-14)17-11(13)10(8)12(15)16-3;/h7,17H,4-6,13H2,1-3H3;1H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound has a melting point of 105-108°C . It’s described as a solid in physical form . .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate serves as a versatile starting material for the synthesis of a wide range of heterocyclic compounds. It has been utilized in the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles through reactions with phenylisothiocyanate and subsequent cyclization reactions. This process leads to various pyridothienopyrimidine derivatives, demonstrating the compound's role in the creation of structurally diverse heterocycles (El-Kashef et al., 2010).

Catalysis and Chemical Transformations

This compound is also a key intermediate in catalytic processes and chemical transformations. For instance, it has been involved in phosphine-catalyzed [4 + 2] annulations to synthesize highly functionalized tetrahydropyridines, showcasing its utility in facilitating complex chemical reactions with regioselectivity and high diastereoselectivities (Zhu et al., 2003).

Metal Complex Formation

Moreover, this compound has found applications in the synthesis of metal(II) complexes. These complexes are formed by reacting the compound with 5-bromo-salicylaldehyde to produce novel Schiff base ligands. The resulting Zn(II) and Ni(II) complexes have been characterized and evaluated for their antioxidant activities, indicating the compound's potential in the development of bioactive materials (Buldurun et al., 2019).

Structural and Biological Studies

In structural chemistry, the detailed study of this compound's crystal structure has provided insights into its conformation and interactions, which are crucial for understanding its reactivity and potential applications in designing more complex molecules for specific functions (Vasu et al., 2004).

Safety and Hazards

This compound is classified as an irritant . It’s important to handle it with appropriate safety measures to avoid skin and eye contact, inhalation, or ingestion. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Properties

IUPAC Name

methyl 2-amino-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.H2O/c1-12-4-3-6-7(5-12)15-9(11)8(6)10(13)14-2;/h3-5,11H2,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHJVSHRWKHPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)OC)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate
Reactant of Route 3
Methyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate
Reactant of Route 4
Methyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate
Reactant of Route 5
Methyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate
Reactant of Route 6
Methyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate

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